2(3H)-Benzothiazolethione, 5,6-difluoro-
Description
5,6-Difluoro-2(3H)-benzothiazolethione is a fluorinated derivative of the heterocyclic compound 2(3H)-benzothiazolethione (MBT), which consists of a benzothiazole core with a thione (-C=S) functional group at the 2-position. Benzothiazolethiones are widely studied for their applications as fungicides, vulcanization accelerators, and corrosion inhibitors . The fluorinated analog is hypothesized to exhibit enhanced metabolic stability and lipophilicity compared to non-fluorinated derivatives, making it a candidate for agrochemical and pharmaceutical development.
Properties
CAS No. |
786657-48-5 |
|---|---|
Molecular Formula |
C7H3F2NS2 |
Molecular Weight |
203.2 g/mol |
IUPAC Name |
5,6-difluoro-3H-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C7H3F2NS2/c8-3-1-5-6(2-4(3)9)12-7(11)10-5/h1-2H,(H,10,11) |
InChI Key |
OGBDLZKYOMVRGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)SC(=S)N2 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
Therapeutic Properties
Benzothiazole derivatives have been extensively studied for their therapeutic potential. The compound exhibits a range of biological activities including:
- Antimicrobial : Effective against bacteria and fungi.
- Anticancer : Demonstrated potential in inhibiting cancer cell proliferation.
- Anti-inflammatory : Reduces inflammation in various models.
- Antiviral : Shows activity against several viral pathogens.
Recent advancements have highlighted the efficacy of benzothiazole derivatives in treating conditions such as Alzheimer's disease and Parkinson's disease due to their ability to inhibit protein aggregation associated with neurodegenerative disorders .
| Activity Type | Examples of Use |
|---|---|
| Antimicrobial | Inhibits growth of bacteria and fungi |
| Anticancer | Inhibits tumor growth in various cancer types |
| Anti-inflammatory | Reduces symptoms in inflammatory diseases |
| Antiviral | Effective against viral infections |
Agricultural Applications
Pesticidal Properties
Benzothiazole derivatives are increasingly utilized as pesticides due to their effectiveness in controlling fungal diseases in crops. They function as both fungicides and herbicides, providing a dual action that enhances crop protection. Studies have shown that these compounds can inhibit spore germination and mycelial growth in various plant pathogens .
| Application Type | Description |
|---|---|
| Fungicides | Control fungal infections in crops |
| Herbicides | Suppress unwanted plant growth |
Industrial Applications
Corrosion Inhibition
In industrial settings, benzothiazole derivatives are employed as corrosion inhibitors for metals. Their ability to form protective films on metal surfaces helps prevent oxidation and degradation, particularly in harsh environments such as marine or chemical processing settings .
| Industry | Application |
|---|---|
| Oil & Gas | Protects pipelines from corrosion |
| Marine | Used in coatings for ships and offshore structures |
Case Studies
-
Neurodegenerative Disease Research
A study investigated the effects of 2(3H)-Benzothiazolethione on tau protein aggregation. The compound demonstrated significant anti-aggregation activity, indicating its potential as a therapeutic agent for Alzheimer's disease. The study utilized thioflavin-T fluorescence assays to quantify the reduction in aggregation . -
Agricultural Field Trials
Field trials conducted with benzothiazole-based fungicides revealed a marked decrease in fungal infections among treated crops compared to controls. This study emphasized the compound's efficacy and safety profile, making it a viable option for sustainable agriculture practices .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key structural and physicochemical properties of 5,6-difluoro-2(3H)-benzothiazolethione and related compounds:
Key Observations:
- Fluorine Substituents : The 5,6-difluoro derivative exhibits increased molecular weight and logP compared to MBT, suggesting enhanced lipophilicity. Fluorine’s electron-withdrawing nature may also improve oxidative stability and intermolecular interactions in biological systems.
- Nitro vs.
- Thione vs.
Research Findings and Challenges
- Computational Predictions : Molecular modeling indicates that 5,6-difluoro substitution increases the compound’s electron affinity, which may enhance interactions with fungal cytochrome P450 enzymes .
- Synthetic Hurdles: Selective fluorination at the 5,6-positions requires precise control to avoid overhalogenation. ’s Suzuki coupling methodology for benzophenones may inspire regioselective strategies for benzothiazolethiones .
- Toxicity Concerns : While MBT has revoked tolerances in some jurisdictions (), fluorinated analogs must undergo rigorous ecotoxicological profiling to assess environmental persistence .
Preparation Methods
Reaction Mechanism and Conditions
-
Step 1 : 4,5-Difluoroaniline reacts with CS₂ in the presence of sulfur at 220–280°C under 150 bar pressure .
-
Step 2 : Cyclization forms the benzothiazolethione core, with sulfur incorporation at the 2-position.
-
Step 3 : The crude product is quenched with CS₂ to prevent decomposition, followed by crystallization at 75–90°C .
Key Challenges :
-
Fluorine’s electron-withdrawing effect reduces nucleophilicity of the aniline, necessitating longer residence times (≥2 hours).
-
By-products like hydrogen sulfide (H₂S) require careful handling and neutralization.
Optimization Data :
| Parameter | Value | Source |
|---|---|---|
| Temperature | 250°C | |
| Pressure | 150 bar | |
| Yield (Crude) | 85–90% | |
| Final Purity | >99% after crystallization |
Cyclization of Fluorinated 2-Aminothiophenol Derivatives
An alternative route involves cyclizing 2-amino-4,5-difluorothiophenol with CS₂ or thiophosgene. This method is favored for laboratory-scale synthesis due to its modularity.
Reaction Pathway
-
Intermediate Formation : 2-Amino-4,5-difluorothiophenol is synthesized via reduction of corresponding nitro compounds or direct fluorination.
-
Cyclization : Treatment with CS₂ in basic media (e.g., NaOH) yields the thione via intramolecular nucleophilic attack.
Example Protocol :
-
Dissolve 2-amino-4,5-difluorothiophenol (1.0 equiv) in DMSO .
-
Acidify with HCl to precipitate the product.
Performance Metrics :
One-Pot Multicomponent Synthesis
Recent advances employ one-pot strategies to streamline synthesis. A notable method uses 4,5-difluorobenzaldehyde , 2-aminothiophenol, and sulfur in dimethyl sulfoxide (DMSO).
Mechanistic Insights
-
DMSO acts as both solvent and oxidant, facilitating the conversion of thiol intermediates to thiones.
-
Fluorinated aldehydes enhance electrophilicity at the reaction site, accelerating cyclization.
Procedure :
-
Combine 4,5-difluorobenzaldehyde (1.0 equiv), 2-aminothiophenol (1.2 equiv), and sulfur powder (1.5 equiv) in DMSO.
-
Isolate via column chromatography (silica gel, dichloromethane).
Advantages :
Green Chemistry Approaches
Environmentally benign methods prioritize water or biodegradable solvents. A patent-pending approach utilizes 2,2'-dithiodiphenylamine and NaHS in aqueous media.
Protocol Highlights
Reaction Table :
Environmental Impact :
Purification and Characterization
Post-synthesis purification is critical due to residual fluorinated intermediates.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5,6-difluoro-2(3H)-benzothiazolethione, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via cyclization of fluorinated anthranilic acid derivatives. For example, treatment of 2-amino-4,5-difluorobenzoic acid with acetic anhydride under reflux yields the benzoxazinone intermediate, which is further treated with ammonia to form the thione derivative . Key factors include reaction time (1–6 hours), temperature (reflux conditions), and stoichiometry of ammonia for optimal cyclization. Yield optimization often requires careful control of moisture and inert atmospheres to prevent side reactions.
Q. How is structural characterization of 5,6-difluoro-2(3H)-benzothiazolethione performed?
- Methodological Answer : Characterization relies on multi-spectral analysis:
- NMR : and NMR confirm substitution patterns and fluorine positions.
- IR : Stretching frequencies for C=S (∼1250 cm) and aromatic C-F (∼1100 cm) are critical .
- UV-Vis : λmax values (e.g., 344–355 nm) correlate with π→π* transitions in the benzothiazole core .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
Q. What are the primary applications of 5,6-difluoro-2(3H)-benzothiazolethione in agrochemical research?
- Methodological Answer : The compound’s structural analogs (e.g., mercaptobenzothiazole) exhibit fungicidal activity by inhibiting mitochondrial respiration in pathogens . Researchers should design bioassays targeting phytopathogens (e.g., Fusarium spp.) using standardized protocols like OECD Guideline 206. Structure-activity relationships (SAR) can be explored by modifying fluorine substituents to enhance binding to fungal cytochrome bc1 complexes .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for 5,6-difluoro-2(3H)-benzothiazolethione derivatives?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., solvent polarity, pH, or microbial strains). To address this:
- Replicate studies under harmonized protocols (e.g., CLSI guidelines for antimicrobial testing).
- Use orthogonal assays (e.g., DPPH radical scavenging for antioxidant activity vs. ROS-specific fluorometric assays) .
- Perform dose-response analyses to distinguish between intrinsic activity and solvent artifacts.
Q. What strategies are effective for designing 5,6-difluoro-2(3H)-benzothiazolethione derivatives with enhanced bioactivity?
- Methodological Answer :
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -NO) at the 3-position to modulate redox potential for antioxidant applications .
- Heterocycle Fusion : Attach triazole or tetrazole moieties to improve solubility and target engagement (e.g., via Huisgen cycloaddition) .
- Computational Screening : Use DFT calculations to predict frontier molecular orbitals (HOMO/LUMO) and binding affinities to biological targets .
Q. How can spectral data inconsistencies in fluorinated benzothiazolethiones be troubleshooted?
- Methodological Answer :
- NMR Artifacts : Fluorine-proton coupling (e.g., ) can split signals; use -decoupled experiments for clarity.
- UV-Vis Shifts : Solvent effects (e.g., methanol vs. DMSO) may alter λmax; standardize solvent systems across studies .
- Mass Adducts : Sodium or potassium adducts in MS can mislead molecular ion identification; employ softer ionization techniques (e.g., ESI−).
Q. What methodologies are recommended for studying the environmental fate of 5,6-difluoro-2(3H)-benzothiazolethione?
- Methodological Answer :
- Degradation Studies : Perform hydrolysis/photolysis experiments under simulated environmental conditions (pH 5–9, UV light at 254 nm).
- Ecotoxicology : Use Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) to assess aquatic toxicity .
- Metabolite Identification : Employ LC-HRMS to track transformation products, focusing on sulfoxidation or defluorination pathways.
Q. How can reaction conditions be optimized for large-scale synthesis without compromising purity?
- Methodological Answer :
- Catalyst Screening : Palladium/copper systems (e.g., PdCl(PPh)/CuI) improve coupling efficiency in Sonogashira or Suzuki reactions for derivative synthesis .
- Solvent Selection : Replace DMF with greener solvents (e.g., EtOAc/water biphasic systems) to simplify purification.
- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate formation .
Q. What computational approaches predict the reactivity of 5,6-difluoro-2(3H)-benzothiazolethione in nucleophilic substitutions?
- Methodological Answer :
- DFT Calculations : Compute Fukui indices to identify electrophilic centers prone to attack (e.g., sulfur in the thione group) .
- Molecular Dynamics : Simulate solvation effects on transition states to optimize solvent systems for SNAr reactions.
- Docking Studies : Model interactions with enzymatic targets (e.g., fungal CYP51) to guide rational design of inhibitors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
